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molecular formula C5H6N2O2 B2651800 Furan-3-carbohydrazide CAS No. 70150-84-4

Furan-3-carbohydrazide

Cat. No. B2651800
M. Wt: 126.115
InChI Key: FDKYTUTUYYBJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514452B2

Procedure details

Ethyl 3-furancarboxylate (7.0 g) and hydrazine monohydrate (4.8 ml) in ethanol (10 ml) were heated at reflux while stirring for 6 hours. The solvent was evaporated under reduced pressure, and the thus-precipitated crystals were recrystallized from ethanol, thereby giving 3.2 g of the desire compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([O:8]CC)=O)=[CH:2]1.O.[NH2:12][NH2:13]>C(O)C>[O:1]1[CH:5]=[CH:4][C:3]([C:6]([NH:12][NH2:13])=[O:8])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
O1C=C(C=C1)C(=O)OCC
Name
Quantity
4.8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the thus-precipitated crystals were recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1C=C(C=C1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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